Clocortolone Pivalate 0.1% Cream vs. Placebo in Eczema/Atopic Dermatitis: A Paired-Comparison Clinical Trial
A double-blind, paired-comparison clinical trial (n=100) directly compared clocortolone pivalate 0.1% cream against its placebo cream base in patients with eczema/atopic dermatitis [1]. The active agent demonstrated statistically significant superiority over the placebo vehicle across all objective and subjective rating parameters, establishing baseline efficacy specifically for this formulation [1].
| Evidence Dimension | Clinical Efficacy vs. Placebo (Vehicle) |
|---|---|
| Target Compound Data | Clocortolone pivalate 0.1% cream |
| Comparator Or Baseline | Placebo cream base |
| Quantified Difference | Statistically significantly superior in all objective and subjective rating parameters (specific p-values not reported in abstract) |
| Conditions | 100 patients with eczema/atopic dermatitis; double-blind, paired-comparison design; treatment applied to contralateral lesions. |
Why This Matters
This placebo-controlled evidence confirms that the observed clinical benefit is attributable to the active ingredient (clocortolone pivalate) and its specific vehicle, not merely an emollient effect, which is critical for procurement decisions involving drug formulations.
- [1] Rosenthal AL. Clocortolone pivalate: a paired comparison clinical trial of a new topical steroid in eczema/atopic dermatitis. Cutis. 1980 Jan;25(1):96-8. PMID: 6986236. View Source
